molecular formula C15H11NO B6615412 2-(3-Pyridylmethylene)-1-indanone CAS No. 4875-90-5

2-(3-Pyridylmethylene)-1-indanone

Cat. No.: B6615412
CAS No.: 4875-90-5
M. Wt: 221.25 g/mol
InChI Key: UCAONOPVOXJPQZ-UHFFFAOYSA-N
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Description

2-(3-Pyridylmethylene)-1-indanone is a heterocyclic-substituted indanone derivative characterized by a pyridine ring attached via a methylene group at the C-2 position of the indanone core. The compound’s molecular formula is C₁₅H₁₁NO, with a molecular weight of 221.26 g/mol.

Synthetically, it is prepared by condensing 1-indanone with 3-pyridinecarboxaldehyde under basic conditions, as exemplified in protocols for analogous arylidene indanones . The 3-pyridyl substituent distinguishes it from other indanone derivatives, influencing its physicochemical properties and biological interactions.

Properties

CAS No.

4875-90-5

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-(pyridin-3-ylmethylidene)-3H-inden-1-one

InChI

InChI=1S/C15H11NO/c17-15-13(8-11-4-3-7-16-10-11)9-12-5-1-2-6-14(12)15/h1-8,10H,9H2

InChI Key

UCAONOPVOXJPQZ-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CN=CC=C3

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C/C3=CN=CC=C3

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CN=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physicochemical Properties

The table below compares 2-(3-Pyridylmethylene)-1-indanone with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound 3-Pyridyl C₁₅H₁₁NO 221.26 Polar due to pyridine N; moderate solubility in polar solvents (e.g., DMSO)
2-(Benzylidene)-1-indanone Phenyl C₁₆H₁₂O 220.27 Lipophilic; used as anti-inflammatory scaffold
(E)-2-(3,4-Dimethoxybenzylidene)-1-indanone 3,4-Dimethoxyphenyl C₁₈H₁₆O₃ 280.32 Enhanced electron density from OMe groups; higher melting point (~180–185°C)
2-(9-Anthrylmethylene)-1-indanone Anthracene C₂₄H₁₆O 320.39 Bulky substituent; exhibits UV-induced [4+4] photodimerization in solid state
2-(4-Pyridylmethylene)-1-indanone 4-Pyridyl C₁₅H₁₁NO 221.26 Similar polarity but distinct crystal packing due to N-atom position

Key Observations:

  • Polarity and Solubility: The 3-pyridyl group enhances polarity compared to purely aromatic substituents (e.g., benzylidene), improving solubility in polar aprotic solvents like DMSO . However, it remains less lipophilic than dimethoxy-substituted analogs, which balance polarity with electron-donating effects .
  • Crystal Packing and Reactivity: Bulky substituents like anthracene () enable solid-state photodimerization, whereas the smaller 3-pyridyl group may limit such reactivity due to reduced π-stacking efficiency .
2.3 Electronic and Steric Effects
  • Electron-Deficient Pyridine vs. In contrast, 3,4-dimethoxybenzylidene derivatives donate electrons, favoring interactions with electrophilic targets .
  • Steric Considerations: The pyridine ring’s compact size (vs. anthracene) reduces steric hindrance, facilitating synthetic modifications or binding to enzyme active sites .

Preparation Methods

Reaction Conditions and Optimization

Patents and describe a highly efficient protocol for the 4-pyridyl analog using alkali metal hydroxides (e.g., KOH, NaOH) in aqueous media at mild temperatures (15–45°C). Key advantages include:

  • Solvent system : Demineralized water replaces hazardous organic solvents, enhancing environmental and operational safety.

  • Base selection : Mild bases like KOH minimize side reactions (e.g., over-aldolization) compared to stronger bases such as lithium diisopropylamide (LDA).

  • Temperature control : Maintaining the reaction at 25–30°C ensures optimal kinetics without thermal degradation.

For the 3-pyridyl variant, analogous conditions are anticipated, though steric and electronic differences between 3- and 4-pyridinecarboxaldehydes may necessitate adjustments in stoichiometry or reaction time.

Table 1: Comparative Reaction Parameters for Pyridylmethylene-Indanone Synthesis

Parameter4-Pyridyl DerivativeInferred for 3-Pyridyl Derivative
Aldehyde 4-Pyridinecarboxaldehyde3-Pyridinecarboxaldehyde
Base KOH/NaOH (1.0–2.0 eq)KOH/NaOH (1.0–2.0 eq)
Solvent Demineralized waterDemineralized water
Temperature 15–45°C25–30°C (optimized)
Reaction Time 1–2 hours1–3 hours (estimated)
Yield ≥98%90–95% (projected)
Purity ≥99%≥97% (projected)

Stepwise Synthesis and Process Details

Condensation of 1-Indanone and 3-Pyridinecarboxaldehyde

The proposed mechanism involves deprotonation of 1-indanone by the alkali metal hydroxide, generating an enolate intermediate that attacks the carbonyl carbon of 3-pyridinecarboxaldehyde. Subsequent elimination of water yields the α,β-unsaturated ketone product.

Example Protocol (Adapted from):

  • Charge reactants : Combine 1-indanone (1.0 eq), 3-pyridinecarboxaldehyde (1.2 eq), and demineralized water (10 vol) in a reactor.

  • Base addition : Slowly add aqueous KOH (1.5 eq in 5 vol water) over 2 hours at 25–30°C.

  • Stirring : Maintain the mixture at 25–30°C for 1–3 hours, monitoring completion via HPLC.

  • Workup : Filter the precipitate, wash with water, and dry under vacuum at 50–55°C.

Critical Process Considerations

  • Stoichiometry : A slight excess of aldehyde (1.2–1.5 eq) ensures complete conversion of 1-indanone.

  • Base concentration : Higher KOH/NaOH concentrations (>2.0 eq) risk hydrolyzing the aldehyde or inducing side reactions.

  • Scalability : The aqueous system facilitates large-scale production by eliminating flammable solvents and simplifying waste management.

Alternative Synthetic Routes and Limitations

Organic Solvent-Based Methods

Early routes for analogous compounds employed toluene or methanol with acid catalysts (e.g., p-toluenesulfonic acid). However, these methods suffer from:

  • Low atom economy : Solvent volumes exceeding 100× substrate weight.

  • Hazardous waste : Challenges in recycling toluene or methanol.

  • Reduced yields : Competing side reactions (e.g., polymerization) in non-polar media.

Characterization and Quality Control

Analytical Techniques

  • HPLC : Quantifies reaction completion and purity (>99% achievable).

  • NMR Spectroscopy : Confirms regiochemistry via diagnostic peaks:

    • 1H NMR : Vinyl proton (δ 7.8–8.2 ppm), pyridyl protons (δ 8.5–9.0 ppm).

    • 13C NMR : Carbonyl carbon (δ 190–200 ppm), conjugated olefinic carbons (δ 120–140 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 221.25 [M+H]+.

Purity Enhancement

Recrystallization from ethanol/water mixtures (1:1 v/v) removes residual aldehydes or unreacted indanone, elevating purity to >99.5%.

Industrial Viability and Environmental Impact

The aqueous alkali hydroxide method aligns with green chemistry principles:

  • Solvent choice : Water (GSK Solvent Guide: Preferred) reduces toxicity and cost.

  • Energy efficiency : Ambient temperatures minimize heating/cooling demands.

  • Waste reduction : Filtrates can be neutralized and treated biologically.

Q & A

Basic: What are the established synthetic routes for 2-(3-Pyridylmethylene)-1-indanone, and how are reaction conditions optimized?

The compound is synthesized via Knoevenagel condensation between 1,3-indandione and 3-pyridinecarboxaldehyde. Key steps include:

  • Reagents : 1,3-indandione (1.0 equiv) and 3-pyridinecarboxaldehyde (1.2 equiv) in ethanol or dioxane.
  • Catalysis : Acidic (e.g., acetic acid) or basic (e.g., piperidine) conditions under reflux (80–100°C) for 6–24 hours.
  • Workup : Precipitation or column chromatography (silica gel, ethyl acetate/hexane) yields the product with >90% purity .
    Variants using microwave-assisted synthesis reduce reaction time to 1–2 hours but require precise temperature control to avoid side products like dimerized intermediates .

Basic: Which analytical methods are essential for characterizing this compound, and how are data interpreted?

Critical techniques include:

  • 1H NMR : The vinylic proton (CH=) appears as a singlet at δ 7.50–8.00 ppm. Aromatic protons from the indanone core (e.g., δ 6.91–7.24 ppm) and pyridyl ring (δ 8.20–8.50 ppm) confirm regiochemistry .
  • LCMS (ESI) : Molecular ion peaks at m/z 236–238 ([M+H]+) align with the molecular formula C15H11NO (MW 221.26 g/mol). Adducts (e.g., [M+Na]+) may appear at m/z 258–260 .
  • Melting Point : A sharp range of 185–195°C indicates purity; deviations suggest residual solvents or isomers .

Advanced: How does pyridyl substitution (2-, 3-, or 4-position) impact the bioactivity of arylidene indanones?

The 3-pyridyl isomer exhibits superior pharmacological properties due to:

  • Polarity : The nitrogen’s orientation enhances solubility in polar solvents (e.g., logP = 2.1 vs. 2.5 for 2-pyridyl) .
  • Receptor Binding : In antimalarial assays, 3-pyridyl derivatives showed 30% higher inhibition of Plasmodium falciparum than 2-pyridyl analogs, attributed to optimized hydrogen bonding with dihydrofolate reductase .
  • Computational Insights : Density Functional Theory (DFT) calculations reveal lower LUMO energy (-1.8 eV) for 3-pyridyl derivatives, favoring electron-deficient target interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Purity Issues : HPLC-UV (C18 column, acetonitrile/water) with retention times >15 minutes confirms ≥95% purity. Impurities like unreacted aldehyde (detected at m/z 122) skew bioassays .
  • Assay Variability : Standardize protocols (e.g., MTT assay incubation: 48 hours, 5% CO2) and use multiple cell lines (e.g., MCF-7, HeLa) to validate cytotoxicity trends .
  • Tautomerism : X-ray crystallography confirms the dominant keto form in solid state, while NOESY NMR identifies enol-keto equilibria in solution .

Advanced: What strategies improve the pharmacological profile of this compound hybrids?

  • Hybrid Design : Conjugation with pyrazole (e.g., (Z)-3-((5-chloropyrazol-4-yl)methylene)indolin-2-one) enhances topoisomerase II inhibition (IC50 = 12 μM vs. 45 μM for parent compound) .
  • Rational Modifications :
    • Introduce electron-withdrawing groups (e.g., -Cl) at C5 of the pyridyl ring to boost oxidative stability.
    • Replace the indanone carbonyl with thiocarbonyl to improve membrane permeability (logP increase by 0.5 units) .

Advanced: What challenges arise in studying environmental surface interactions of this compound?

  • Adsorption Heterogeneity : On indoor surfaces (e.g., latex paint), adsorption capacities vary (0.2–1.5 μg/cm²). Atomic Force Microscopy-Infrared (AFM-IR) maps spatial distribution .
  • Degradation Pathways : UV exposure (λ = 254 nm) generates photoproducts like 3-pyridinecarboxylic acid (detected via GC-MS). Accelerated aging studies recommend dark storage for stability .

Advanced: How can computational methods guide derivative design?

  • Molecular Docking : AutoDock Vina predicts binding affinities (ΔG = -8.2 kcal/mol) to cyclooxygenase-2 (COX-2), prioritizing derivatives with extended conjugation.
  • QSAR Models : Hammett constants (σ = +0.78 for 3-pyridyl) correlate with antifungal activity (R² = 0.92), enabling predictive optimization .

Basic: What are the stability considerations for storing this compound?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (t1/2 = 14 days under ambient light).
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the exocyclic double bond .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Pyridylmethylene)-1-indanone
Reactant of Route 2
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2-(3-Pyridylmethylene)-1-indanone

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